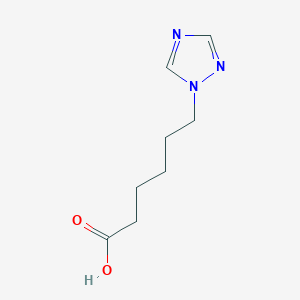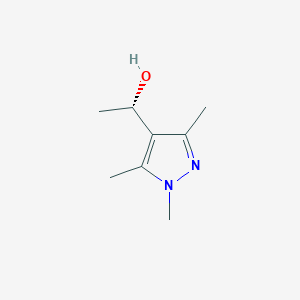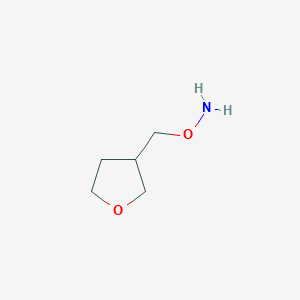
5-Amino-4-methylthiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-methylthiophene-3-carboxylic acid: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gewald Reaction: This is a common method for synthesizing aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for 5-Amino-4-methylthiophene-3-carboxylic acid typically involve scalable and efficient synthetic routes such as the Gewald reaction, which can be optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes or tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Electrophiles: Halogens, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, tetrahydrothiophenes, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-4-methylthiophene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is a key intermediate in the synthesis of various pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 5-Amino-4-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical modifications. The pathways involved often include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride
- 2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid methyl ester
- 3-Amino-4-methylthiophene-2-carboxylic acid methyl ester
Uniqueness
5-Amino-4-methylthiophene-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino and carboxylic acid groups provide versatile sites for further chemical modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H7NO2S |
|---|---|
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
5-amino-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c1-3-4(6(8)9)2-10-5(3)7/h2H,7H2,1H3,(H,8,9) |
Clave InChI |
GMJIIONLVNOTFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















